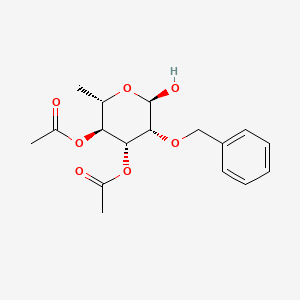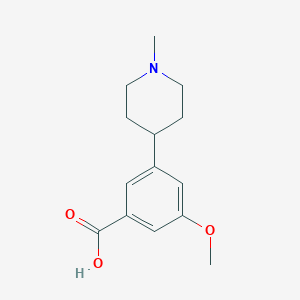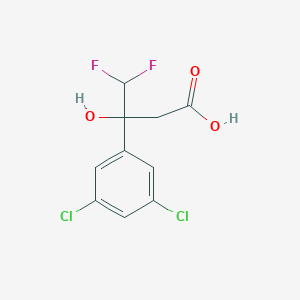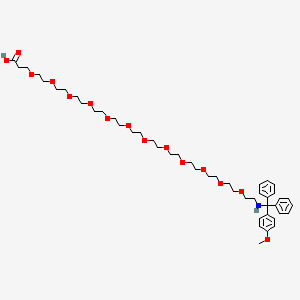![molecular formula C25H42ClNO2 B13722038 2-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride](/img/structure/B13722038.png)
2-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of U 18666A involves the reaction of androst-5-en-17-one with 2-(diethylamino)ethanol under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of U 18666A follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often obtained as a lyophilized powder, which is stable for extended periods when stored appropriately .
Chemical Reactions Analysis
Types of Reactions
U 18666A primarily undergoes substitution reactions due to the presence of the diethylamino group. It can also participate in esterification reactions, particularly with cholesterol derivatives .
Common Reagents and Conditions
Common reagents used in reactions involving U 18666A include acids like p-toluenesulfonic acid for catalysis and solvents such as dichloromethane. The reactions are typically carried out under controlled temperatures to prevent decomposition .
Major Products
The major products formed from reactions involving U 18666A are typically cholesterol esters and other lipid derivatives. These products are crucial for studying cholesterol metabolism and its impact on cellular functions .
Scientific Research Applications
U 18666A has a wide range of applications in scientific research:
Chemistry: Used as a tool to study cholesterol transport and metabolism.
Biology: Helps in understanding the role of cholesterol in cellular processes and its impact on diseases like Niemann-Pick type C disease.
Medicine: Used in research related to neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Industry: Employed in the development of assays and diagnostic tools for studying cholesterol-related disorders
Mechanism of Action
U 18666A inhibits cholesterol transport by blocking the movement of cholesterol out of lysosomes. It specifically targets the Niemann-Pick C1 (NPC1) protein, which is crucial for cholesterol export from lysosomes. This inhibition leads to the accumulation of cholesterol within lysosomes, providing a model for studying diseases like Niemann-Pick type C disease .
Comparison with Similar Compounds
Similar Compounds
Desmosterol: Another compound involved in cholesterol metabolism.
2-Hydroxypropyl-gamma-cyclodextrin: Used to enhance lysosome-ER association and autophagy.
Filipin III: A probe for sterol location in biological membranes.
Uniqueness
U 18666A is unique due to its specific inhibition of NPC1 and its ability to mimic the Niemann-Pick type C disease phenotype. This makes it an invaluable tool for studying cholesterol metabolism and related disorders .
Properties
Molecular Formula |
C25H42ClNO2 |
|---|---|
Molecular Weight |
424.1 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride |
InChI |
InChI=1S/C25H41NO2.ClH/c1-5-26(6-2)15-16-28-19-9-7-18-8-10-20-21-11-12-23(27)24(21,3)14-13-22(20)25(18,4)17-19;/h8,19-22H,5-7,9-17H2,1-4H3;1H |
InChI Key |
ICPRVJHNLABCSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1CCC2=CCC3C4CCC(=O)C4(CCC3C2(C1)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
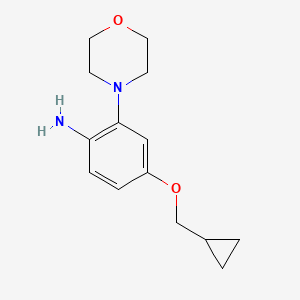
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
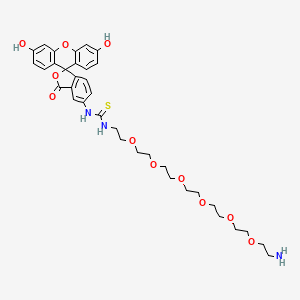
![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
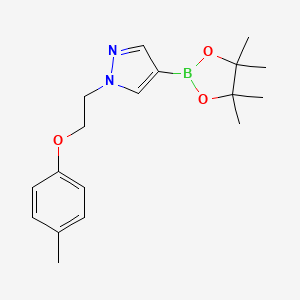
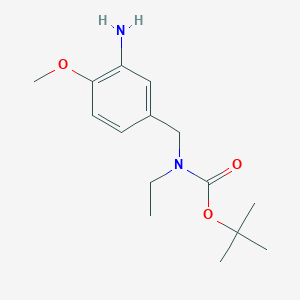
![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
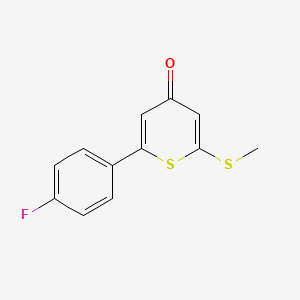
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)
